2,5-Dibromo-3-(trifluoromethyl)aniline
Overview
Description
2,5-Dibromo-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of two bromine atoms and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents and catalysts to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters as coupling partners.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,5-Dibromo-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. The trifluoromethyl group, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2,5-Dibromo-3-(trifluoromethyl)aniline is unique due to the specific positioning of its bromine atoms and trifluoromethyl group, which imparts distinct electronic and steric properties. This unique arrangement makes it particularly useful in specific synthetic applications where regioselectivity and electronic effects are crucial .
Properties
IUPAC Name |
2,5-dibromo-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCOALUEPYIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.